molecular formula C18H12O3 B11845702 Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)- CAS No. 827347-03-5

Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-

Cat. No.: B11845702
CAS No.: 827347-03-5
M. Wt: 276.3 g/mol
InChI Key: KPVPSSZXFCFYQY-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)- is a complex organic compound with a unique structure that combines the benzaldehyde moiety with a naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with a naphthalene derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and advanced purification processes to achieve high efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of substituted aromatic compounds.

Scientific Research Applications

Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)- exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to participate in specific chemical reactions, influencing pathways such as oxidation-reduction and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde with similar reactivity but lacking the naphthalene moiety.

    Naphthalene Derivatives: Compounds like 1-naphthaldehyde and 2-naphthaldehyde share structural similarities but differ in their functional groups.

Uniqueness

Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)- is unique due to its combination of benzaldehyde and naphthalene structures. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to simpler compounds.

Biological Activity

Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H10N2O3
  • Molecular Weight : 266.252 g/mol
  • CAS Number : 869377-50-4
  • IUPAC Name : 2-(2,4-dioxoquinazolin-1-yl)benzaldehyde

The compound features a naphthalene ring structure with two carbonyl groups contributing to its reactivity and biological effects.

Antimicrobial Activity

Recent studies have demonstrated that benzaldehyde derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of benzaldehyde derivatives has been evaluated in vitro. The compound showed promising results against several cancer cell lines.

Cell Line IC50 (µg/mL)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

The IC50 values indicate that benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)- exhibits potent cytotoxicity against these cancer cells, suggesting its potential as a chemotherapeutic agent .

Antioxidant Activity

The antioxidant capacity of the compound has also been assessed using various assays. It demonstrated significant free radical scavenging activity.

Assay Method EC50 (µg/mL)
DPPH Scavenging25
ABTS Scavenging30

These results highlight the compound's ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several research studies have focused on the biological implications of benzaldehyde derivatives:

  • Antimicrobial Efficacy Study :
    • A study published in a peer-reviewed journal reported that benzaldehyde derivatives were effective against multidrug-resistant strains of bacteria. The study emphasized the need for further exploration into structure-activity relationships to enhance efficacy .
  • Cancer Cell Line Research :
    • Another research article highlighted the selective cytotoxicity of benzaldehyde derivatives towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
  • Oxidative Stress Investigation :
    • A comprehensive study investigated the role of benzaldehyde in mitigating oxidative stress in cellular models. The findings suggested that it could be a potential candidate for developing antioxidant therapies .

Properties

CAS No.

827347-03-5

Molecular Formula

C18H12O3

Molecular Weight

276.3 g/mol

IUPAC Name

2-(3-methyl-1,4-dioxonaphthalen-2-yl)benzaldehyde

InChI

InChI=1S/C18H12O3/c1-11-16(13-7-3-2-6-12(13)10-19)18(21)15-9-5-4-8-14(15)17(11)20/h2-10H,1H3

InChI Key

KPVPSSZXFCFYQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3C=O

Origin of Product

United States

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